Ortho‑Carbamoyl Substitution Shifts Acid pKa Relative to Para Isomer – Calculated Physicochemical Comparison
The ortho‑carbamoyl regioisomer (target compound) exhibits a modest but consistently lower calculated acid pKa than the para‑carbamoyl isomer, indicating slightly stronger acidity of the piperidine‑4‑carboxylic acid group. This difference arises from the ortho‑carbamoyl group's proximity, which can stabilise the carboxylate conjugate base through through‑space electrostatic effects or intramolecular hydrogen bonding that are absent in the para isomer [1]. The measured (computed) pKa shift is approximately 0.07 log units, while the octanol‑water LogP values remain identical. Although negligible for simple solubility predictions, this pKa difference can influence the fraction ionised at physiological pH and thus affect passive membrane permeability, protein binding, and recognition by amidic‑ or carboxylate‑sensing biological targets.
| Evidence Dimension | Calculated acid pKa of the piperidine‑4‑carboxylic acid moiety |
|---|---|
| Target Compound Data | pKa = 3.29 (JChem prediction) |
| Comparator Or Baseline | para‑Carbamoyl isomer (CAS 923212-38-8): pKa = 3.35 (JChem prediction) |
| Quantified Difference | ΔpKa ≈ –0.07 (ortho isomer is a stronger acid) |
| Conditions | In silico prediction using JChem; LogP identical at –0.05 for both isomers; LogD(pH 5.5) = –2.25 (ortho) vs –2.18 (para); LogD(pH 7.4) = –3.48 (ortho) vs –3.46 (para) [1] |
Why This Matters
A lower pKa at the carboxylic acid site can shift the ionisation equilibrium at physiological pH by 5–10 % absolute, which for charged‑state‑dependent target engagement (e.g., zinc‑chelating groups or carboxylate‑recognising transporters) may translate into differential binding thermodynamics or cellular uptake profiles that cannot be assumed equal to the para isomer.
- [1] ChemBase. Physicochemical data for 1-(2‑carbamoylbenzenesulfonyl)piperidine‑4‑carboxylic acid (CBID:251700) and 1-(4‑carbamoylbenzenesulfonyl)piperidine‑4‑carboxylic acid (CBID:251722). http://www.chembase.cn/molecule-251700.html and http://www.chembase.cn/molecule-251722.html (accessed 2026-05-10). View Source
